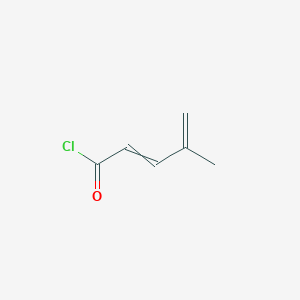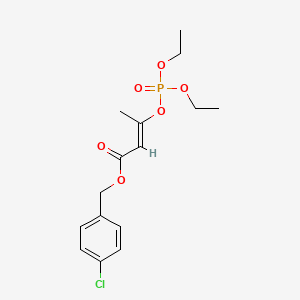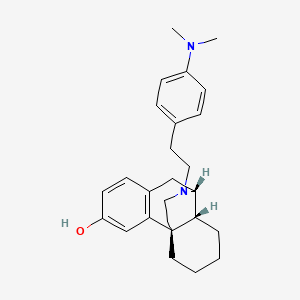
(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are known for their diverse pharmacological properties, including analgesic and antitussive effects. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Step 1: Formation of the morphinan core through cyclization reactions.
Step 2: Introduction of the phenethyl group via Friedel-Crafts alkylation.
Step 3: Dimethylation of the amino group using reagents like dimethyl sulfate or methyl iodide.
Step 4: Final purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the morphinan core to simpler amines.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, such as opioid receptors.
Medicine: Potential use as an analgesic or antitussive agent.
Industry: May be used in the development of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” likely involves binding to specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core.
Codeine: An antitussive agent with structural similarities.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” may possess unique properties due to the presence of the dimethylamino group and the specific arrangement of its phenethyl substituent. These structural features could influence its binding affinity, selectivity, and overall pharmacological profile.
Propriétés
Numéro CAS |
63732-69-4 |
|---|---|
Formule moléculaire |
C26H34N2O |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-[2-[4-(dimethylamino)phenyl]ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C26H34N2O/c1-27(2)21-9-6-19(7-10-21)12-15-28-16-14-26-13-4-3-5-23(26)25(28)17-20-8-11-22(29)18-24(20)26/h6-11,18,23,25,29H,3-5,12-17H2,1-2H3/t23-,25+,26+/m0/s1 |
Clé InChI |
YAIARBNHRVQQRT-SKBVVQJISA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)CCN2CC[C@]34CCCC[C@H]3[C@H]2CC5=C4C=C(C=C5)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCN2CCC34CCCCC3C2CC5=C4C=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


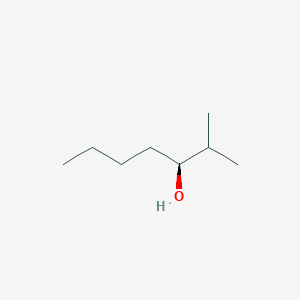
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
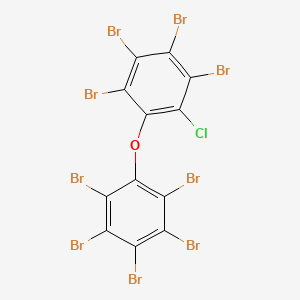
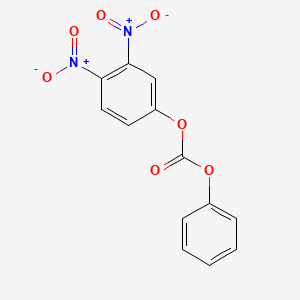
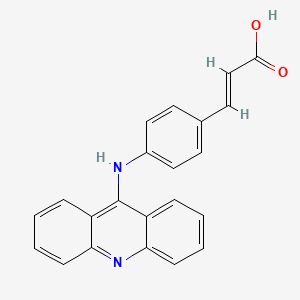
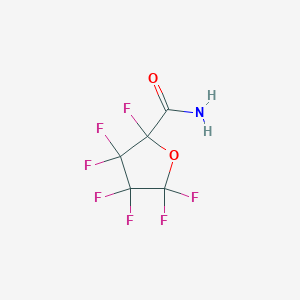
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
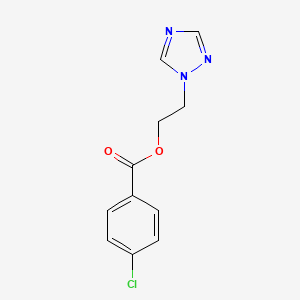
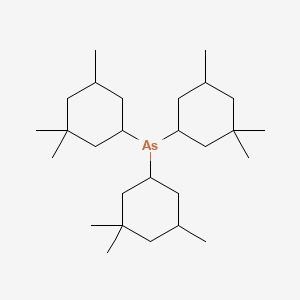
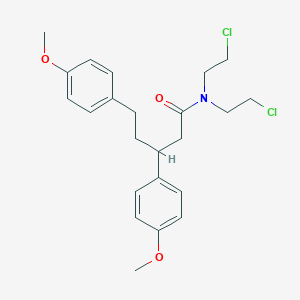
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
